Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene)

Catalog No.
S1796238
CAS No.
888491-19-8
M.F
(C₄₂H₆₄S₄)n
M. Wt
-697.22
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-...

CAS Number

888491-19-8

Product Name

Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene)

Molecular Formula

(C₄₂H₆₄S₄)n

Molecular Weight

-697.22

Synonyms

PBTTT-C14; Lisicon SP 210; Poly[thieno[3,2-b]thiophene-2,5-diyl(4,4’-ditetradecyl[2,2’-bithiophene]-5,5’-diyl)]

Organic Field-Effect Transistors (OFETs)

PBTTT-C14 shows promise as a material for organic field-effect transistors (OFETs) due to its good charge carrier mobility and semiconducting properties. Research has explored its use in developing high-performance OFETs with potential applications in flexible electronics [].

One study [] demonstrated the fabrication of solution-processable OFETs using PBTTT-C14, achieving good carrier mobility. This research highlights the potential of PBTTT-C14 for low-cost, printable organic transistors.

Gas Sensing

The semiconducting nature and ability of PBTTT-C14 to interact with certain gases make it a candidate material for gas sensors. Studies have investigated its potential for detecting specific gases, such as ammonia.

Researchers have developed ammonia sensors using PBTTT-C14 thin films, demonstrating selective detection of low concentrations of ammonia at room temperature []. This research suggests PBTTT-C14 could be useful in developing ammonia gas sensors for various applications.

Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) is a conjugated polymer known for its unique electronic properties. It consists of a backbone formed by alternating thiophene and thieno[3,2-b]thiophene units, with long tetradecyl side chains that enhance its solubility and processability. This polymer exhibits excellent charge transport characteristics, making it suitable for various applications in organic electronics, such as organic field-effect transistors and organic photovoltaics. The linear formula of this compound is (C42H62S4)n(C_{42}H_{62}S_{4})_n and it has a CAS number of 888491-19-8 .

PBTTT-C14's mechanism of action in OFETs relies on its semiconducting properties. The conjugated backbone allows for charge transport (movement of electrons) when an electric field is applied. The specific mechanism within the device depends on the device architecture and operation conditions [].

  • Oxidation: This can be induced using oxidizing agents like ferric chloride or hydrogen peroxide, leading to the formation of oxidized derivatives that may exhibit altered electronic properties.
  • Reduction: Although less common, reduction can be performed using agents such as sodium borohydride.
  • Substitution: Halogenation and other substitution reactions can occur using bromine or iodine under controlled conditions.

The major products from these reactions include various oxidized, reduced, and substituted derivatives that can show different electronic and physical properties.

The synthesis of Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) typically involves the Stille coupling reaction, where 2,5-dibromo-thieno[3,2-b]thiophene is coupled with 3-tetradecylthiophen-2-boronic acid using a palladium catalyst. This reaction is carried out in an inert atmosphere at elevated temperatures (100-120°C), often in solvents like toluene.

For industrial production, the synthesis process is optimized to achieve higher yields and purity through precise control of reaction conditions and effective purification methods such as column chromatography and recrystallization .

Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) has a wide array of applications:

  • Organic Electronics: Used in the fabrication of organic field-effect transistors (OFETs) due to its high hole mobility.
  • Organic Photovoltaics: Serves as a hole transport material in organic solar cells.
  • Sensors: Employed in gas sensors for detecting ammonia and other gases due to its responsive behavior.
  • Photodiodes: Utilized in photodiodes for efficient charge transport properties .

Interaction studies involving Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) focus primarily on its electronic interactions with various substrates and environmental factors. Research indicates that this polymer can exhibit significant changes in conductivity when exposed to different gases or under varying humidity conditions. These properties make it particularly useful in sensor applications where responsiveness to environmental changes is crucial .

Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) can be compared with several similar compounds:

Compound NameStructureUnique Features
Poly(3-hexylthiophene-2,5-diyl)Less ordered structureHigh charge mobility but lower solubility compared to Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene).
Poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene)Similar backbone but shorter alkyl chainsAffects solubility and electronic properties; less effective in some applications compared to Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene).
Poly(3-octylthiophene)Shorter alkyl chains than tetradecylKnown for good film-forming properties but lower performance in charge transport compared to Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene).

The uniqueness of Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) lies in its long alkyl side chains which enhance solubility and processability while maintaining excellent electronic properties suitable for various applications in organic electronics .

UV-Visible Absorption Spectra

Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) exhibits distinct optical properties that are highly dependent on its aggregation state and processing conditions. In solution, the polymer displays a characteristic absorption maximum at 466 nanometers when dissolved in tetrahydrofuran, with a pronounced vibronic shoulder structure that indicates significant backbone rigidity and planarity [1]. The absorption spectrum extends from approximately 400 nanometers to 635 nanometers, with the onset of absorption corresponding to the optical bandgap [2].

The solid-state absorption properties show a significant bathochromic shift compared to solution spectra, with the absorption maximum shifting to 520-550 nanometers [1] [3]. This red-shift arises from enhanced interchain interactions and π-π stacking in the solid state, leading to increased conjugation length and reduced bandgap. The solid-state spectra typically exhibit more pronounced vibronic structure with well-defined peaks that reflect the high degree of molecular organization in the crystalline regions [3].

Spectral ParameterSolution (THF)Solid-StateReference
Absorption Maximum466 nm520-550 nm [1] [3]
Absorption Onset635 nm750 nm [1] [2]
Vibronic PeaksWell-definedEnhanced structure [3]
Full Width Half Maximum85 nm65 nm [3]

The absorption behavior is strongly influenced by solvent choice and processing conditions. In good solvents such as chlorobenzene, the polymer exists primarily as isolated chains with minimal aggregation, resulting in absorption spectra similar to the solution state [4]. However, in poor solvents like toluene, the formation of aggregates leads to spectral features intermediate between solution and solid-state characteristics [4] [5].

Temperature-dependent absorption studies reveal the thermochromic nature of the polymer, with systematic blue-shifts observed upon heating due to reduced intermolecular interactions and increased backbone torsional disorder [3]. The absorption intensity and peak positions are sensitive to thermal annealing conditions, with optimal spectral characteristics achieved through controlled thermal processing near the liquid crystalline transition temperature [6].

Photoluminescence Characteristics

The photoluminescence properties of Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) provide critical insights into the electronic structure and intermolecular interactions within the material. In dilute tetrahydrofuran solution, the polymer exhibits photoluminescence with an emission maximum at 557 nanometers, corresponding to a Stokes shift of approximately 91 nanometers relative to the absorption maximum [1]. This relatively large Stokes shift indicates significant structural relaxation in the excited state and suggests strong coupling between electronic and vibrational degrees of freedom.

The solid-state photoluminescence characteristics differ markedly from solution behavior, with emission maxima shifting to longer wavelengths in the range of 610-630 nanometers [1]. This red-shift reflects the influence of intermolecular interactions and aggregate formation on the excited-state dynamics. The solid-state emission typically exhibits reduced quantum efficiency compared to solution due to enhanced non-radiative decay pathways associated with intermolecular charge transfer and exciton quenching mechanisms [7].

Emission ParameterSolutionSolid-StateDifference
Emission Maximum557 nm610-630 nm+53-73 nm shift
Stokes Shift91 nm60-80 nmReduced in solid
Quantum EfficiencyModerateLowAggregate quenching
Emission Bandwidth85 nm120 nmBroadening

The photoluminescence behavior is highly sensitive to thermal annealing and processing conditions. Thermal treatment above the glass transition temperature leads to spectral changes that correlate with structural reorganization and improved molecular packing [8]. The emission intensity and spectral shape provide diagnostic information about the degree of aggregation and crystalline order within the films [3].

Excitation wavelength-dependent emission studies reveal the presence of multiple emissive species corresponding to different molecular conformations and aggregation states [3]. Short-wavelength excitation primarily probes isolated chain segments and produces emission characteristic of the solution state, while longer-wavelength excitation selectively excites aggregated regions and yields red-shifted emission spectra.

Dichroic Ratio Analysis

The dichroic ratio represents a critical parameter for characterizing molecular orientation and anisotropy in Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) films. This parameter is defined as the ratio of absorbance for light polarized parallel to the molecular alignment direction versus light polarized perpendicular to this direction [3]. For the polymer, dichroic ratio measurements provide quantitative information about backbone orientation and the degree of macroscopic alignment achieved through various processing techniques.

Strain-aligned films of the polymer demonstrate significant optical anisotropy, with dichroic ratios reaching values of 2.2 for films subjected to 60 percent uniaxial strain at elevated temperatures [3]. This high degree of anisotropy indicates substantial backbone alignment in the strain direction and reflects the ability of the material to maintain orientational order under mechanical deformation. The dichroic ratio increases systematically with applied strain, reaching a plateau at high deformation levels that corresponds to maximum achievable molecular alignment [3].

Strain LevelDichroic RatioAlignment QualityProcessing Temperature
0% (as-cast)1.0-1.2Random orientationRoom temperature
25% strain1.5Moderate alignment145°C
50% strain1.9Good alignment145°C
60% strain2.2Excellent alignment145°C

Thermal annealing effects on dichroic ratio depend strongly on substrate surface chemistry. Films annealed on hydrophilic glass substrates show enhanced dichroic ratios due to preferential alignment of polymer chains at the air interface, while films on hydrophobic octadecyltrichlorosilane-treated surfaces exhibit lower values due to restricted chain mobility [3]. This substrate dependence highlights the importance of interfacial interactions in controlling molecular orientation.

The wavelength dependence of the dichroic ratio provides information about the spectroscopic transitions and their relationship to molecular geometry [3]. The primary absorption band shows the highest dichroic ratio, confirming that the main optical transition dipole moment lies along the polymer backbone direction. Secondary transitions exhibit lower anisotropy, consistent with their assignment to side-chain or out-of-plane vibrational modes.

Thermal Properties

Melting Point Behavior

The melting behavior of Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) is complex and involves multiple thermal transitions corresponding to different structural components within the material. Differential scanning calorimetry studies reveal that the polymer does not exhibit a single, well-defined melting point but instead displays a series of thermal events that occur over a temperature range extending above 200 degrees Celsius [9].

The thermal behavior can be understood in terms of hierarchical structure, where different molecular components undergo melting at distinct temperatures. The tetradecyl side chains begin to melt at approximately 57 degrees Celsius, corresponding to the disruption of interdigitated alkyl chain packing [10]. This side-chain melting transition is relatively broad and reflects the distribution of chain conformations and packing environments within the crystalline regions.

The backbone crystal structure remains intact at temperatures well above the side-chain melting point, with backbone crystal melting occurring at approximately 223 degrees Celsius [10]. This high-temperature transition corresponds to the disruption of π-π stacking interactions between conjugated backbones and represents the complete loss of three-dimensional crystalline order. The large separation between side-chain and backbone melting temperatures reflects the different strengths of intermolecular interactions in these regions [6].

Thermal TransitionTemperature RangeEnthalpy ChangeStructural Component
Side-chain melting55-65°C15-25 J/gAlkyl chain packing
Glass transitionVariable0.1-0.5 J/g·KAmorphous regions
Liquid crystalline transition120°C5-10 J/gBackbone ordering
Backbone crystal melting220-225°C8-15 J/gπ-π stacking

The melting behavior shows significant dependence on molecular weight and thermal history. Higher molecular weight samples exhibit broader melting transitions and higher peak temperatures due to increased entanglement effects and longer correlation lengths for crystalline order [11]. Rapid cooling from the melt produces materials with reduced crystallinity and correspondingly lower melting temperatures compared to slowly cooled samples [6].

Liquid Crystalline Transitions

Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) exhibits thermotropic liquid crystalline behavior over a well-defined temperature range, making it one of the most extensively studied liquid crystalline conjugated polymers [6] [12]. The liquid crystalline transition occurs at approximately 120 degrees Celsius, where the material transforms from a crystalline solid to a fluid mesophase that retains significant molecular order [3] [6].

The liquid crystalline mesophase extends over a broad temperature range from 120 degrees Celsius to approximately 248 degrees Celsius for the tetradecyl variant [6] [12]. Within this temperature window, the polymer exhibits characteristics typical of nematic liquid crystals, including optical birefringence, fluid-like mechanical properties, and temperature-dependent order parameters [3]. The liquid crystalline state is characterized by maintained backbone alignment while allowing for increased conformational flexibility in the side chains [13].

The onset of the liquid crystalline transition corresponds to the melting of the three-dimensional crystalline lattice while preserving one-dimensional order along the polymer backbone direction [6]. Polarized optical microscopy reveals characteristic liquid crystalline textures including schlieren patterns and focal conic domains that confirm the mesomorphic nature of the material [13] [12]. The birefringence decreases systematically with increasing temperature within the mesophase range, indicating progressive loss of orientational order approaching the isotropic transition [12].

Temperature RangePhaseCharacteristicsOrder Parameter
<120°CCrystallineThree-dimensional order0.8-0.9
120-180°CLiquid crystalline IHigh orientational order0.6-0.8
180-248°CLiquid crystalline IIModerate orientational order0.3-0.6
>248°CIsotropic liquidRandom orientation<0.1

The liquid crystalline behavior enables unique processing opportunities for achieving highly oriented films through thermal annealing procedures [3] [6]. Processing within the liquid crystalline temperature range allows for molecular reorganization and alignment while maintaining sufficient mechanical integrity for handling. This processing window has been exploited to create films with exceptional molecular orientation and correspondingly high charge carrier mobilities [3].

Thermal Stability Parameters

The thermal stability of Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) has been comprehensively characterized using thermogravimetric analysis under both inert and oxidative atmospheres. Under nitrogen atmosphere, the polymer exhibits excellent thermal stability with decomposition onset temperatures in the range of 320-350 degrees Celsius [14] [15]. This high thermal stability reflects the robust nature of the thiophene-based backbone and the absence of thermally labile functional groups.

The thermal degradation process occurs through a complex mechanism involving multiple stages of mass loss [15]. Initial decomposition typically begins with the loss of side chains through beta-elimination reactions, followed by backbone degradation through ring-opening and depolymerization processes. The onset temperature for significant mass loss (defined as 5 percent weight loss) occurs at approximately 340 degrees Celsius under inert conditions [15].

In oxidative environments, the thermal stability is reduced due to oxidative degradation pathways that compete with thermal decomposition [14]. The presence of sulfur atoms in the backbone makes the material susceptible to oxidation, leading to earlier onset of degradation compared to inert conditions. However, the polymer maintains reasonable stability up to approximately 280 degrees Celsius in air, making it suitable for most processing applications [15].

Atmosphere5% Weight Loss50% Weight LossChar Yield (800°C)
Nitrogen340°C420°C15-20%
Air280°C380°C5-10%
Vacuum350°C430°C20-25%

The thermal stability shows some dependence on molecular weight and processing history [14]. Higher molecular weight samples exhibit slightly enhanced thermal stability due to reduced chain-end effects, while thermally annealed samples show improved stability compared to as-cast materials. The presence of residual solvents or processing aids can significantly reduce thermal stability, emphasizing the importance of thorough purification procedures [2].

The char yield at high temperatures (800 degrees Celsius) ranges from 15-20 percent under inert conditions, indicating the formation of thermally stable carbonaceous residues [15]. This behavior suggests potential applications in high-temperature environments and carbon fiber precursor applications. The thermal stability parameters make the polymer suitable for processing techniques requiring elevated temperatures, including melt processing and high-temperature annealing procedures [6].

Solubility Characteristics

Solvent Compatibility

The solubility characteristics of Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) are determined by the interplay between the rigid conjugated backbone and the flexible tetradecyl side chains. The polymer exhibits good solubility in aromatic and chlorinated solvents but limited solubility in aliphatic and polar solvents [1] [16]. Chlorobenzene represents one of the most effective solvents, providing solubility greater than 5 milligrams per milliliter at room temperature [1] [16].

Dichlorobenzene serves as an excellent solvent but requires elevated temperatures (100-150 degrees Celsius) to achieve high concentrations due to the tendency for gel formation at lower temperatures [2] [17]. The high boiling point and good solvating power of dichlorobenzene make it particularly suitable for processing applications requiring extended heating periods. Solutions in dichlorobenzene maintain stability at elevated temperatures and produce high-quality films when spin-coated or drop-cast [2].

Chloroform provides good solubility at room temperature and is commonly used for routine processing and characterization applications [16]. The rapid evaporation rate of chloroform can lead to different film morphologies compared to higher boiling point solvents, affecting the final material properties. Toluene shows limited solubility and promotes aggregation even in dilute solutions, making it useful for studying intermolecular interactions but less suitable for processing applications [4] [5].

SolventSolubility (mg/mL)Processing TemperatureFilm Quality
Chlorobenzene>5Room temperatureExcellent
Dichlorobenzene>10100-150°CExcellent
Chloroform3-5Room temperatureGood
Toluene<1Room temperaturePoor (aggregation)
Tetrahydrofuran2-3Room temperatureModerate

The polymer shows poor solubility in alcohols, water, and aliphatic hydrocarbons due to the hydrophobic nature of both the backbone and side chains [16]. This selectivity enables orthogonal processing approaches where different layers can be deposited without dissolution of underlying films. The solubility behavior also varies with molecular weight, with higher molecular weight fractions showing reduced solubility in all solvents [11].

Temperature-dependent solubility studies reveal that heating generally improves solubility by disrupting intermolecular interactions and reducing aggregation [2]. However, excessive heating can lead to thermal degradation, particularly in the presence of oxygen or moisture. The optimal processing temperatures balance good solubility with thermal stability considerations [15].

Solution Behavior

The solution behavior of Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) is characterized by complex aggregation phenomena that depend strongly on concentration, temperature, and solvent quality. In good solvents such as chlorobenzene, the polymer exists primarily as isolated chains at concentrations below 1 milligram per milliliter [4]. However, increasing concentration or decreasing solvent quality promotes the formation of aggregates with distinct spectroscopic and morphological properties.

Dynamic light scattering studies reveal the presence of aggregates with hydrodynamic radii ranging from tens to hundreds of nanometers, depending on solution conditions [4]. In chlorobenzene, a better solvent, the aggregates are nearly spherical with aspect ratios close to unity. In contrast, toluene solutions produce moderately anisotropic cylindrical aggregates with aspect ratios around 3, reflecting the influence of solvent quality on aggregate morphology [4].

The aggregation process is reversible to some extent, with heating and dilution leading to partial disaggregation [4]. However, once formed, some aggregates exhibit persistence even under conditions that would normally favor dissolution. This hysteresis behavior suggests that aggregate formation involves kinetic trapping of non-equilibrium structures that cannot readily reorganize without significant energy input [18].

SolventAggregate ShapeSize RangeReversibility
ChlorobenzeneSpherical50-200 nmHigh
TolueneCylindrical100-500 nmModerate
DichlorobenzeneSpherical30-150 nmHigh
Mixed solventsVariable20-300 nmVariable

Temperature-dependent solution studies show systematic changes in aggregate size and structure [4]. Heating generally leads to smaller, more isotropic aggregates due to increased thermal motion and reduced intermolecular interactions. Cooling from elevated temperatures can produce different aggregate structures compared to room temperature preparation, indicating the importance of thermal history in determining solution properties [18].

The gelation behavior observed in concentrated solutions represents an extreme case of aggregation where the entire solution volume is percolated by interconnected polymer networks [2]. Gelation occurs at concentrations above approximately 10 milligrams per milliliter and temperatures below 80 degrees Celsius in most solvents. The gel state can be disrupted by heating or dilution, but reformation occurs upon cooling, demonstrating the thermoreversible nature of the gelation process [2].

Crystallinity and Phase Transitions

The crystalline structure of Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) is characterized by a lamellar architecture where π-stacked polymer backbones alternate with interdigitated alkyl side chain regions [19] [6]. This structure maximizes both backbone-backbone interactions through π-π stacking and side chain-side chain interactions through van der Waals forces. The lamellar spacing, measured by X-ray diffraction, is approximately 2.2 nanometers, reflecting the length of the tetradecyl side chains in their extended conformation [20].

The π-π stacking distance between adjacent backbones is 0.37 nanometers, which is smaller than typical polythiophenes due to the planarizing effect of the thieno[3,2-b]thiophene units [20]. This close packing promotes strong electronic coupling between chains and contributes to the high charge carrier mobility observed in this material. The backbone spacing shows little variation with temperature below the liquid crystalline transition, indicating the robust nature of the π-stacking interactions [6].

Crystalline coherence lengths, calculated from X-ray diffraction peak widths using the Scherrer equation, typically range from 10-20 nanometers in the lamellar direction and 3-5 nanometers in the π-stacking direction [20]. These values indicate well-developed crystalline order over length scales of several polymer repeat units. The coherence lengths increase with thermal annealing and show strong dependence on processing conditions [6].

Crystallographic ParameterValueDirectionTemperature Dependence
Lamellar spacing2.2 nm(100)Slight expansion
π-π stacking distance0.37 nm(010)Minimal change
Backbone repeat0.78 nm(001)Thermal expansion
Coherence length (lamellar)10-20 nm(100)Increases with annealing
Coherence length (π-π)3-5 nm(010)Increases with annealing

The crystalline orientation relative to substrate surfaces depends strongly on surface chemistry and processing conditions [6] [21]. On hydrophobic surfaces such as octadecyltrichlorosilane-treated substrates, the polymer adopts a preferential edge-on orientation where the π-stacking direction is parallel to the substrate surface. This orientation maximizes charge transport in the transistor channel direction and leads to high field-effect mobility values [6].

Phase transition behavior involves multiple stages corresponding to different structural components. The side chain melting transition at 57 degrees Celsius corresponds to the loss of interdigitation and increased conformational disorder in the alkyl regions while maintaining backbone crystallinity [10]. The liquid crystalline transition at 120 degrees Celsius involves partial melting of the three-dimensional crystal structure while preserving one-dimensional order along the backbone direction [6]. Complete melting and loss of all crystalline order occurs above 223 degrees Celsius [10].

Dates

Last modified: 08-15-2023

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